molecular formula C10H9ClO4S B1342467 (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate CAS No. 610801-83-7

(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate

Cat. No.: B1342467
CAS No.: 610801-83-7
M. Wt: 260.69 g/mol
InChI Key: IRLXDBWFFKLKOD-AATRIKPKSA-N
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Description

(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate (CAS 610801-83-7) is a high-value chemical building block with the molecular formula C 10 H 9 ClO 4 S and a molecular weight of 260.69 g/mol . This compound features two highly reactive functional groups: an (E) -configured acrylate ester and an aryl chlorosulfonyl group . This unique structure makes it a versatile intermediate in organic synthesis and medicinal chemistry research, particularly for the development of novel compounds and materials. The chlorosulfonyl group is a key handle for forming sulfonamides or sulfonate esters, while the acrylate moiety allows for further functionalization via conjugate addition reactions . Researchers can utilize this compound in cross-coupling reactions and as a precursor for synthesizing more complex molecules. It must be stored sealed in a dry environment at 2-8°C to maintain stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or animal use.

Properties

IUPAC Name

methyl (E)-3-(3-chlorosulfonylphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO4S/c1-15-10(12)6-5-8-3-2-4-9(7-8)16(11,13)14/h2-7H,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLXDBWFFKLKOD-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=CC=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70609766
Record name Methyl (2E)-3-[3-(chlorosulfonyl)phenyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610801-83-7
Record name Methyl (2E)-3-[3-(chlorosulfonyl)phenyl]-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=610801-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2E)-3-[3-(chlorosulfonyl)phenyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of (E)-Methyl 3-(3-nitrophenyl)acrylate

  • Starting from 3-nitrobenzaldehyde, the compound is reacted with dimethoxyphosphoryl acetic acid methyl ester in the presence of sodium methoxide in N,N-dimethylformamide (DMF).
  • The reaction proceeds via a Horner–Wadsworth–Emmons reaction to afford (E)-methyl 3-(3-nitrophenyl)acrylate with high yield (~98%).
  • After completion, the reaction mixture is acidified to pH 1 with aqueous HCl and the product is isolated by filtration and washing with water.
Step Reagents/Conditions Yield (%) Notes
1 3-nitrobenzaldehyde, dimethoxyphosphoryl acetic acid methyl ester, NaOMe, DMF, RT 98 Monitored by TLC, acidified post-reaction

Reduction of Nitro to Amino Group

  • The nitro compound is reduced to the corresponding amine using tin(II) chloride dihydrate in ethanol.
  • The reaction is carried out at 25–30 °C initially, then heated to 75–85 °C for 3–5 hours.
  • After cooling, the mixture is neutralized, washed, and dried to isolate (E)-methyl 3-(3-aminophenyl)acrylate.
Step Reagents/Conditions Temperature (°C) Time (h) Notes
2 SnCl2·2H2O, ethanol 25–30 then 75–85 3–5 pH neutralization and washing post-reaction

Chlorosulfonation of the Amino Intermediate

  • The amino derivative is subjected to chlorosulfonation using chlorosulfonating reagents such as sulfur dioxide gas in the presence of copper(I) chloride.
  • The reaction is performed in a mixture of acetic acid and hydrochloric acid solvents.
  • This step introduces the chlorosulfonyl group at the 3-position of the phenyl ring, yielding (E)-methyl 3-(3-(chlorosulfonyl)phenyl)acrylate or its ethyl analog.
Step Reagents/Conditions Solvent(s) Notes
3 SO2 gas, CuCl, Acetic acid, HCl Acetic acid + HCl mixture Chlorosulfonation at aromatic amine

Purification and Isolation

  • The crude product is typically purified by washing, filtration, and drying.
  • Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) may be used for extraction and crystallization.
  • Catalytic amounts of dimethylformamide (DMF) can be added to facilitate chlorination steps if needed.
Step Intermediate/Product Key Reagents/Conditions Yield (%) Notes
1 (E)-Methyl 3-(3-nitrophenyl)acrylate 3-nitrobenzaldehyde, dimethoxyphosphoryl acetic acid methyl ester, NaOMe, DMF 98 Horner–Wadsworth–Emmons reaction
2 (E)-Methyl 3-(3-aminophenyl)acrylate SnCl2·2H2O, ethanol, 25–85 °C High Reduction of nitro group
3 This compound SO2 gas, CuCl, acetic acid, HCl Moderate Chlorosulfonation of amine
4 Final product purification Washing, filtration, drying, solvents (DCM, THF) Isolation and purification
  • The chlorosulfonyl group is highly reactive, enabling further functionalization.
  • Reaction conditions such as temperature, solvent choice, and pH critically influence yields and purity.
  • The use of tin(II) chloride dihydrate as a reducing agent is preferred for selective reduction of the nitro group without affecting the acrylate moiety.
  • Chlorosulfonation requires careful control of acidic conditions and the presence of copper(I) chloride catalyst to achieve regioselectivity and high conversion.
  • The overall synthetic route is efficient, scalable, and suitable for producing the compound for research and industrial applications.

The preparation of this compound involves a well-established multi-step synthetic pathway starting from 3-nitrobenzaldehyde. Key steps include the formation of the nitro-substituted acrylate, reduction to the amino derivative, and subsequent chlorosulfonation. The process benefits from optimized reaction conditions such as solvent choice, temperature control, and catalytic additives to maximize yield and purity. This compound’s synthesis is supported by diverse research and patent literature, confirming its reliability and applicability in advanced organic synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorosulfonyl (-SO₂Cl) group undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles. Key examples include:

Reaction with Amines

  • Coupling with aniline derivatives in dichloromethane (DCM) using dimethylaminopyridine (DMP) as a base yields sulfonamide-linked acrylates .
  • Example: Synthesis of belinostat intermediates via coupling with substituted anilines at −5 to 0°C .

Reaction with Alcohols

  • Methanol or ethanol in the presence of triethylamine (Et₃N) substitutes the chlorosulfonyl group, forming sulfonate esters.

Conditions :

  • Solvents: DCM, DMA, or DMF.
  • Bases: Et₃N, DMP, or K₂CO₃.
  • Temperature: 0–25°C .

Elimination Reactions

Under basic conditions, the acrylate moiety facilitates elimination:

  • Dehydrohalogenation in DMF with NaOMe generates α,β-unsaturated ketones .
  • Example: Formation of (E)-3-(3-nitrophenyl)acrylate via elimination during esterification .

Key Factors :

  • Base strength and solvent polarity influence reaction efficiency .

Polymerization Reactions

The acrylate group participates in radical or anionic polymerization:

  • Radical Polymerization : Initiated by AIBN in toluene, forming polyacrylate derivatives with sulfonyl side chains.
  • Anionic Polymerization : Using butyllithium in THF yields high-molecular-weight polymers .

Applications :

  • Used in synthesizing corrosion-resistant coatings and biomedical materials .

Acid Chloride Formation

The chlorosulfonyl group converts to sulfonic acid chlorides:

  • Treatment with oxalyl chloride (ClCO)₂O and catalytic DMF produces reactive sulfonyl chloride intermediates .

Mechanism :

  • DMF activates oxalyl chloride, facilitating chloride displacement .

Comparative Reactivity Analysis

The chlorosulfonyl group distinguishes this compound from analogs:

CompoundKey Functional GroupReactivity Profile
(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate-SO₂Cl, acrylateNucleophilic substitution, polymerization
Methyl 3-(4-chlorophenyl)acrylate-Cl, acrylateElectrophilic aromatic substitution
Ethyl 3-(3-nitrophenyl)acrylate-NO₂, acrylateReduction to amines, Michael addition

Data synthesized from .

Mechanistic Insights

  • Nucleophilic Substitution : Proceeds via a two-step mechanism: (1) nucleophilic attack at sulfur, (2) chloride departure .
  • Polymerization : Follows a radical chain mechanism, with initiation, propagation, and termination steps .

Reaction Optimization Data

Experimental parameters for key reactions:

Reaction TypeSolventBase/CatalystTemperature (°C)Yield (%)
Aniline Coupling DCMDMP−5–082–87
Esterification DMFNaOMe2598
Polymerization TolueneAIBN7075–90

Scientific Research Applications

(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate, also known as CAS number 610801-83-7, is a complex organic compound with a chlorosulfonyl group attached to a phenyl ring within an acrylate structure. This compound is primarily used in scientific research, particularly in polymer and medicinal chemistry. Its unique structure and reactivity make it a valuable building block in various fields of research and industry.

Scientific Research Applications

This compound serves as a building block for synthesizing various organic compounds. It is particularly involved in nucleophilic substitution reactions due to the highly reactive chlorosulfonyl group, which allows for the introduction of various nucleophiles, making it useful in synthesizing more complex molecules. Additionally, this compound can participate in polymerization processes, contributing to the development of new polymeric materials.

Polymer Chemistry

This compound falls under the category of acrylate esters, widely used as intermediates in organic synthesis and polymer production.

  • Monomer in Polymer Synthesis The compound can be used as a monomer in polymerization to create new polymeric materials.
  • Films, adhesives, paints, and coatings Acrylates can form polymers that are sticky and can be used as adhesives. Due to their ability to form films, acrylates are often used in paints and coatings.

Medicinal Chemistry

This compound is significant in medicinal chemistry.

  • Building Block: It acts as a building block in synthesizing various organic compounds. Its chlorosulfonyl moiety enhances its potential for nucleophilic substitution reactions, setting it apart from others lacking this feature.
  • Pharmaceuticals: Its unique functional groups contribute to its potential applications in advanced materials and pharmaceuticals.

Other uses

  • Textiles: Acrylates can be used to create fibers for textiles.
  • Biomedical applications: Acrylates are used in various biomedical applications such as contact lenses and bone cements.
  • Cosmetics: Acrylates can be found in many cosmetic products.
  • Water-absorbing products: Some acrylates can absorb large amounts of water, making them useful in products like diapers.

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Groups (EWGs): The chlorosulfonyl group in the target compound enhances electrophilicity compared to trifluoromethyl (-CF₃) or bromophenoxy groups . This makes it more reactive in nucleophilic substitutions. Cyano groups (e.g., in and ) increase the electrophilicity of the α,β-unsaturated carbonyl system, promoting Michael addition reactions .

Steric and Electronic Effects: The methoxy group in introduces steric hindrance and electron-donating effects, reducing reactivity compared to the chlorosulfonyl derivative. Bromophenoxy substituents (as in ) contribute to π-π stacking in crystal structures, influencing solid-state packing and material properties .

Research Findings and Trends

  • Crystallography : Derivatives like and have been structurally characterized via SHELX programs, revealing planar acrylate systems and intermolecular interactions (e.g., C-H···O) that stabilize crystal lattices .
  • Synthetic Utility: The chlorosulfonyl group’s versatility is underutilized in catalysis compared to trifluoromethyl or cyano-substituted acrylates, suggesting opportunities in materials science .

Biological Activity

(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a chlorosulfonyl group attached to a phenyl ring, which is connected to an acrylate moiety. The presence of the chlorosulfonyl group enhances its reactivity and potential for biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl group can participate in nucleophilic substitution reactions, allowing the compound to act as an enzyme inhibitor or modulator:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, blocking substrate access, and disrupting normal biochemical pathways.
  • Receptor Modulation : It may also interact with receptors, altering their function and leading to various physiological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, potentially effective against various bacterial strains. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MICs) in the low micromolar range against resistant bacterial strains .
  • Anti-inflammatory Effects : The compound's structural features may contribute to anti-inflammatory activities, similar to other sulfonamide derivatives that have been studied for their ability to inhibit inflammatory mediators .
  • Anticancer Potential : There is growing interest in the anticancer properties of compounds containing acrylate groups. Studies have shown that related compounds can inhibit tumor growth in various cancer cell lines .

Case Studies and Experimental Data

  • Antimicrobial Studies : In a comparative study, this compound demonstrated significant activity against Pseudomonas aeruginosa and other resistant strains, with MIC values ranging from 0.29 to 2.34 μM .
  • Cell Line Testing : In vitro studies using human cancer cell lines (e.g., colorectal cancer models) revealed that compounds with similar structures exhibited IC50 values indicating effective growth inhibition .
  • Mechanistic Insights : Research involving enzyme assays showed that this compound could inhibit specific enzymes involved in bacterial resistance mechanisms .

Data Table

Biological ActivityObserved EffectReference
AntimicrobialMIC: 0.29 - 2.34 μM
Anti-inflammatoryInhibition of mediators
AnticancerIC50 values in µM range

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